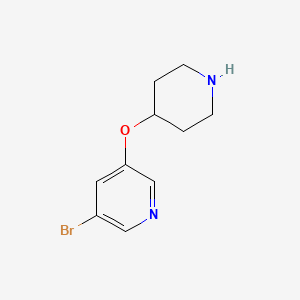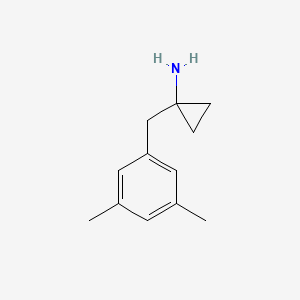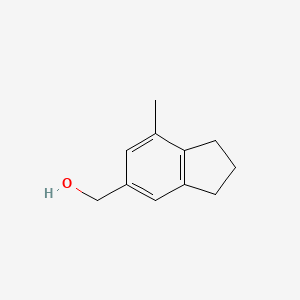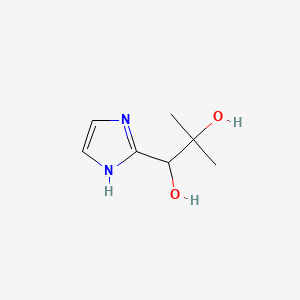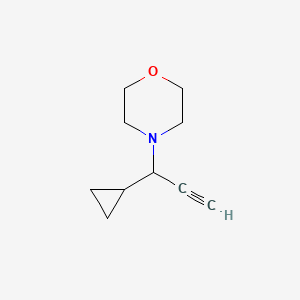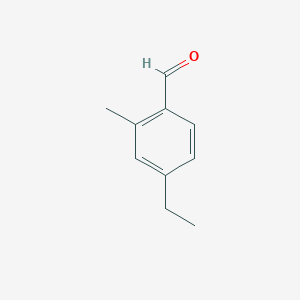
2,3-Dihydroxybenzeneacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxybenzeneacetonitrile is a chemical compound with the molecular formula C8H7NO2. It is a derivative of benzeneacetonitrile, characterized by the presence of two hydroxyl groups at the 2 and 3 positions on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxybenzeneacetonitrile can be achieved through several methods. One common approach involves the reaction of 2,3-dihydroxybenzaldehyde with hydroxylamine hydrochloride and sodium formate in the presence of formic acid . Another method includes the conversion of 1,3-benzodioxole-4-carbaldehyde to this compound using specific reagents and conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of substituted catechol compounds as starting materials. A practical method includes the one-pot synthesis from 2,3-dialkoxy benzoic acid without isolating any intermediates . This process is advantageous due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroxybenzeneacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzeneacetonitrile derivatives.
Scientific Research Applications
2,3-Dihydroxybenzeneacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and other complex molecules.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxybenzeneacetonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as a chelating agent, binding to metal ions and facilitating their removal from biological systems . The compound’s hydroxyl groups play a crucial role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
2,3-Dihydroxybenzoic acid: Shares similar hydroxyl group positioning but differs in the presence of a carboxyl group instead of a nitrile group.
2,3-Dimethoxybenzeneacetonitrile: Similar structure with methoxy groups replacing the hydroxyl groups.
Uniqueness: Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C8H7NO2 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-(2,3-dihydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H7NO2/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3,10-11H,4H2 |
InChI Key |
NURZSAZODHEGSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





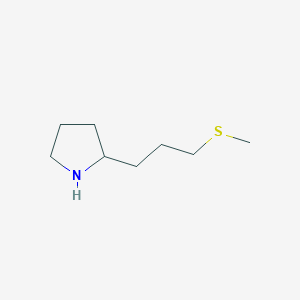
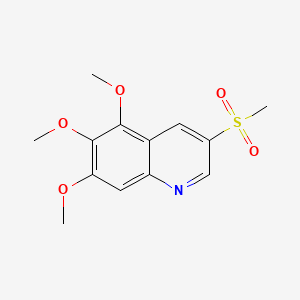

![1-(Chloromethyl)bicyclo[2.2.2]octane](/img/structure/B13608022.png)
![1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13608032.png)
